2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile
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Overview
Description
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is an organic compound characterized by its unique bipyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile typically involves the reaction of bipyrrole with acetonitrile under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and various acids or bases can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce amines.
Scientific Research Applications
2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,2’-([1,1’-Biphenyl]-4,4’-diyl)diacetonitrile
- 4,4’-Biphenyldiacetonitrile
- Biphenyl-2,2’-diacetonitrile
Comparison: Compared to these similar compounds, 2,2’-([1,1’-Bipyrrole]-2,5-diyl)diacetonitrile is unique due to its bipyrrole structure, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications, such as in the development of novel materials or therapeutic agents.
Properties
CAS No. |
53720-73-3 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)-1-pyrrol-1-ylpyrrol-2-yl]acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-5-11-3-4-12(6-8-14)16(11)15-9-1-2-10-15/h1-4,9-10H,5-6H2 |
InChI Key |
BNIQPUYJDBVWRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=CC=C2CC#N)CC#N |
Origin of Product |
United States |
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